1-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-(2,4-dimethyl-phenoxy)-propan-2-ol is a complex organic compound notable for its structural features and potential biological activities. It belongs to the class of isoquinoline derivatives, which are known for various pharmacological properties. This compound is characterized by the presence of a 3,4-dihydroisoquinoline moiety and a phenoxy group with dimethyl substitutions, contributing to its unique chemical behavior and interactions.
This compound can be classified as an isoquinoline derivative and an alcohol due to the presence of a hydroxyl group in its structure. It may also be categorized under potential pharmaceutical agents given its structural motifs that resemble known bioactive compounds.
The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2,4-dimethyl-phenoxy)-propan-2-ol typically involves multi-step reactions that may include:
Technical details regarding specific reagents and conditions can vary based on the desired yield and purity of the final product .
The molecular formula of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2,4-dimethyl-phenoxy)-propan-2-ol is C20H25NO2. Its molecular weight is approximately 311.43 g/mol.
The InChI representation is: InChI=1S/C20H25NO2/c1-15-7-8-20(16(2)11-15)23-14-19(22)13-21-10-9-17-5-3-4-6-18(17)12-21/h3-8,11,19,22H,9-10,12-14H2,1-2H3 .
The compound can participate in various chemical reactions typical for alcohols and isoquinolines:
These reactions are significant for exploring the compound's reactivity and potential derivative synthesis .
Relevant analyses such as melting point determination and spectral analysis (NMR, MS) are crucial for characterizing this compound .
The compound's unique structure positions it as a candidate for various applications in medicinal chemistry:
Further research is needed to fully elucidate its biological effects and therapeutic potential .
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 1192-42-3
CAS No.: 126084-10-4
CAS No.: 54954-14-2
CAS No.: 39492-88-1